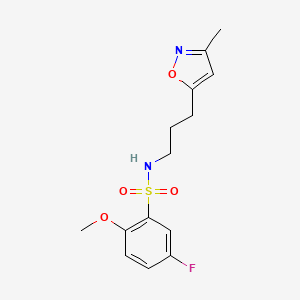
5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H25FN2O3S . The average mass of this compound is 344.445 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H25FN2O3S . Unfortunately, the specific structural details or the 3D conformation of this compound are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
A series of compounds, including 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, were synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. It was found that the substitution of fluorine on the benzenesulfonamide moiety, along with an electron-donating group at the 4-position of the 5-aryl ring, led to selectivity and potency for COX-2 inhibition. This research suggests a pathway for developing injectable COX-2 specific inhibitors, with one of the compounds showing excellent anti-inflammatory activity in vivo (M. Pal et al., 2003).
Application in Photodynamic Therapy
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups were synthesized and characterized for their use in photodynamic therapy. These compounds demonstrated significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).
Anticancer Potential
Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects on several cancer cell lines, showing high anticancer potential. Among these, specific compounds demonstrated potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, presenting themselves as promising lead compounds for developing anticancer agents (Chia-Ying Tsai et al., 2016).
Sensor Development for Metal Ion Detection
A novel pyrazoline derivative was utilized for selective fluorometric detection of Hg^2+ ions, demonstrating significant potential as a selective "turn-off" sensor. This finding contributes to environmental and analytical chemistry by providing a method for detecting mercury ions selectively and efficiently (Ebru Bozkurt & H. Gul, 2018).
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-10-8-12(21-17-10)4-3-7-16-22(18,19)14-9-11(15)5-6-13(14)20-2/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIOLIKCMXZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
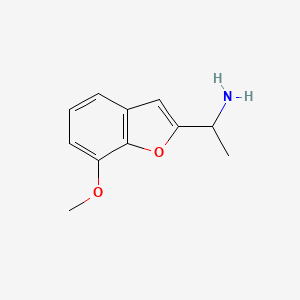
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
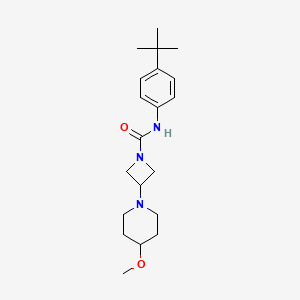
![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)


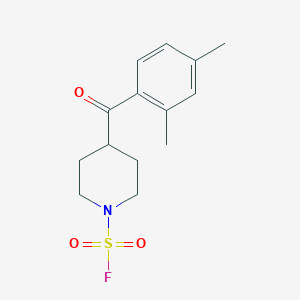
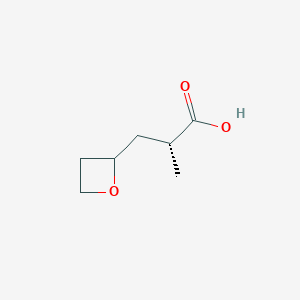
![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)
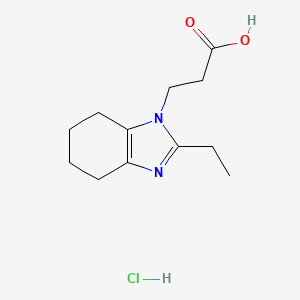
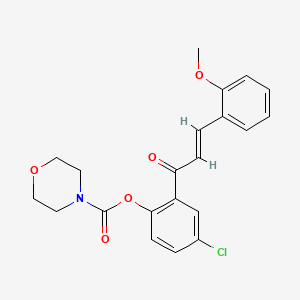

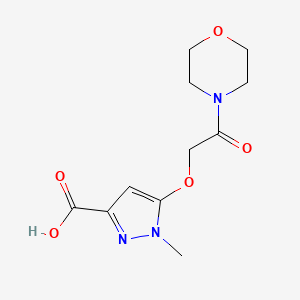
![1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2898289.png)
